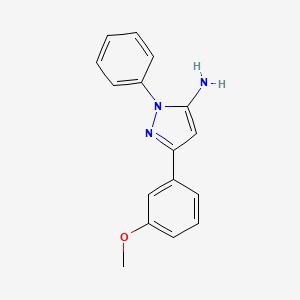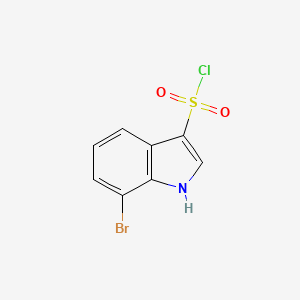
7-bromo-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1H-indole-3-sulfonyl chloride is an organic compound with a molecular formula of C8H5BrClN2O2S . It is a derivative of indole, which is a crucial compound in medicinal chemistry .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, can be achieved through various methods. One such method involves a Fischer indolisation–indole N-alkylation sequence . Another method involves using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The molecular weight of this compound is 294.55 . The InChI code for this compound is 1S/C8H5BrClNO2S/c9-5-1-2-7-6 (3-5)8 (4-11-7)14 (10,12)13/h1-4,11H .Chemical Reactions Analysis
Indole derivatives, including this compound, are known to exhibit a variety of pharmacological actions. They have been used as active ingredients in drug design and production .Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H5BrClNO2S, and its molecular weight is 294.55 .Scientific Research Applications
Palladium-Catalyzed Direct C-H Functionalization of Indoles
A study by Liu, Zhou, and Wu (2017) illustrates the palladium-catalyzed direct C-H bond sulfonylation of indoles, demonstrating an efficient method for generating diverse 2-sulfonated indoles. This approach is significant for its efficiency and the potential for further applications in the synthesis of complex indole-based compounds Tong Liu, W. Zhou, Jie Wu, 2017.
Metal- and Base-free Syntheses of Aryl/Alkylthioindoles
Research by Kumaraswamy, Raju, and Narayanarao (2015) presents an iodine-catalyzed process for the efficient sulfenylation of indoles using aryl-/alkyl sulfonyl chlorides. This method highlights the versatility of sulfonyl chlorides in the modification of indoles, potentially including compounds like 7-bromo-1H-indole-3-sulfonyl chloride, to generate indole 3-sulfenylether molecules G. Kumaraswamy, R. Raju, Vykunthapu Narayanarao, 2015.
COLORIMETRIC ESTIMATION OF INDOLEACETIC ACID
Although not directly related to this compound, the study by Gordon and Weber (1951) on colorimetric estimation of indoleacetic acid underscores the importance of indole derivatives in biochemical assays and their analytical applications S. A. Gordon, R. P. Weber, 1951.
Regioselective C(sp2)-H Dual Functionalization of Indoles
Moriyama, Ishida, and Togo (2015) developed a regioselective C(sp2)-H dual functionalization of indoles, leading to 2-bis(sulfonyl)amino-3-bromo-indoles. This research highlights a novel approach to functionalizing indoles, indicative of the potential transformations that this compound might undergo K. Moriyama, Kazuma Ishida, H. Togo, 2015.
Efficient Sulfonation of 1-Phenylsulfonyl-1H-Indoles
The study by Janosik et al. (2006) on the sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid highlights a clean and operationally simple method relevant to the functionalization of indole derivatives, potentially applicable to this compound for the synthesis of sulfonamide derivatives T. Janosik, Hamid Shirani, Niklas Wahlström, Ilham Malky, B. Stensland, J. Bergman, 2006.
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
7-bromo-1H-indole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQLJCNXJLORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2678148.png)
![2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2678150.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678153.png)

![1-benzyl-N~5~-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2678155.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2678158.png)
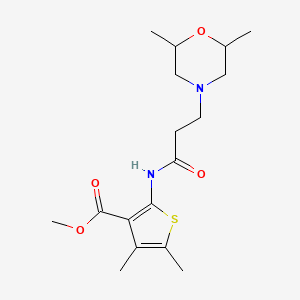
![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)
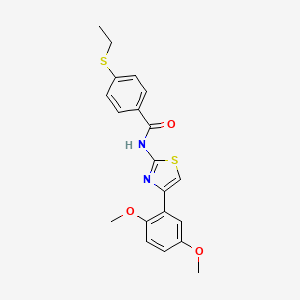
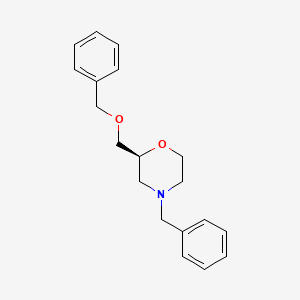
![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2678168.png)
